molecular formula C11H14N2O B14573411 6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl- CAS No. 61479-39-8

6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl-

Cat. No.: B14573411
CAS No.: 61479-39-8
M. Wt: 190.24 g/mol
InChI Key: CDFLYRSPSDUKEZ-UHFFFAOYSA-N
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Description

6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl-: is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings, and this particular compound is characterized by its pyrido-fused structure and the presence of two methyl groups at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 7,8-dihydro-5(6H)-quinolinone, O-[(4-methylphenyl)sulfonyl]oxime, potassium acetate, ethanol, and water is refluxed for 20 hours to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry: In organic synthesis, 6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl- serves as a valuable building block for the construction of more complex molecules

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
  • Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-

Comparison: Compared to these similar compounds, 6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl- is unique due to its specific substitution pattern and the presence of two methyl groups at the 8th position. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct and valuable compound in various applications .

Properties

CAS No.

61479-39-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

8,8-dimethyl-7,9-dihydro-5H-pyrido[3,2-b]azepin-6-one

InChI

InChI=1S/C11H14N2O/c1-11(2)6-9-8(4-3-5-12-9)13-10(14)7-11/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

CDFLYRSPSDUKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=N2)NC(=O)C1)C

Origin of Product

United States

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